molecular formula C20H20N4O3S B14198643 4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide CAS No. 920272-54-4

4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide

Cat. No.: B14198643
CAS No.: 920272-54-4
M. Wt: 396.5 g/mol
InChI Key: YMFJEQMANGWMOM-UHFFFAOYSA-N
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Description

4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a benzenesulfonyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-aminobenzamide with benzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-pyridylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of industrial-grade reagents and catalysts ensures the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can regenerate the original amino groups. Substitution reactions can produce a variety of substituted sulfonamides with different functional groups.

Mechanism of Action

The mechanism of action of 4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, the pyridinyl group can interact with receptor sites, modulating signal transduction pathways. These interactions contribute to the compound’s biological effects and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide is unique due to its combination of functional groups, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

920272-54-4

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

4-[1-amino-2-(benzenesulfonamido)ethyl]-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C20H20N4O3S/c21-19(14-23-28(26,27)18-4-2-1-3-5-18)15-6-8-16(9-7-15)20(25)24-17-10-12-22-13-11-17/h1-13,19,23H,14,21H2,(H,22,24,25)

InChI Key

YMFJEQMANGWMOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N

Origin of Product

United States

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